molecular formula C6H5BrN2O B6251126 6-amino-2-bromopyridine-3-carbaldehyde CAS No. 1048358-48-0

6-amino-2-bromopyridine-3-carbaldehyde

Cat. No. B6251126
CAS RN: 1048358-48-0
M. Wt: 201
InChI Key:
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Description

6-Amino-2-bromopyridine-3-carbaldehyde (6-ABPC) is an organic compound that has been used in a variety of scientific research applications. It has been used in the synthesis of various compounds and has been studied for its biochemical and physiological effects.

Scientific Research Applications

6-amino-2-bromopyridine-3-carbaldehyde has been used in a variety of scientific research applications. It has been used in the synthesis of various compounds, such as 2-bromo-4-methyl-6-amino-3-pyridinecarbaldehyde, which is used in the synthesis of drugs. Additionally, 6-amino-2-bromopyridine-3-carbaldehyde has been studied for its biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 6-amino-2-bromopyridine-3-carbaldehyde is not yet fully understood. It is believed that the compound binds to and activates certain enzymes in the body, which in turn leads to a variety of biochemical and physiological effects.
Biochemical and Physiological Effects
6-amino-2-bromopyridine-3-carbaldehyde has been studied for its biochemical and physiological effects. It has been found to have a variety of effects, including the inhibition of certain enzymes and the stimulation of certain hormones. Additionally, 6-amino-2-bromopyridine-3-carbaldehyde has been found to have anti-inflammatory, anti-oxidant, and anti-cancer properties.

Advantages and Limitations for Lab Experiments

6-amino-2-bromopyridine-3-carbaldehyde has several advantages for use in lab experiments. It is relatively easy to synthesize and is relatively inexpensive. Additionally, it has a wide range of applications in scientific research. However, 6-amino-2-bromopyridine-3-carbaldehyde also has certain limitations. It is a highly reactive compound and must be handled with care. Additionally, it is not suitable for use in humans.

Future Directions

There are a variety of potential future directions for the use of 6-amino-2-bromopyridine-3-carbaldehyde in scientific research. These include further research into its biochemical and physiological effects, its potential use in the synthesis of drugs, and its potential use as an anti-inflammatory, anti-oxidant, and anti-cancer agent. Additionally, further research into its mechanism of action and its potential use in humans is also warranted.

Synthesis Methods

The synthesis of 6-amino-2-bromopyridine-3-carbaldehyde is typically achieved through a three-step process. The first step involves the reaction of 2-bromopyridine and formaldehyde in the presence of sodium hydroxide. This reaction produces an intermediate product, 6-amino-2-bromopyridine-3-carbaldehyde monoacetal. The second step involves the hydrolysis of the monoacetal to form 6-amino-2-bromopyridine-3-carbaldehyde. The third step involves the oxidation of the aldehyde group to form the final product, 6-amino-2-bromopyridine-3-carbaldehyde.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 6-amino-2-bromopyridine-3-carbaldehyde involves the conversion of 2-bromopyridine-3-carbaldehyde to the desired product through a series of reactions.", "Starting Materials": [ "2-bromopyridine-3-carbaldehyde", "Ammonia", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Ethanol", "Water" ], "Reaction": [ "Step 1: Dissolve 2-bromopyridine-3-carbaldehyde in ethanol and add ammonia. Heat the mixture at reflux for several hours.", "Step 2: Add sodium borohydride to the reaction mixture and stir for several hours.", "Step 3: Add hydrochloric acid to the reaction mixture to adjust the pH to acidic. Extract the product with ethyl acetate.", "Step 4: Add sodium hydroxide to the organic layer to adjust the pH to basic. Extract the product with ethyl acetate.", "Step 5: Dry the organic layer with anhydrous sodium sulfate and evaporate the solvent to obtain the desired product, 6-amino-2-bromopyridine-3-carbaldehyde." ] }

CAS RN

1048358-48-0

Product Name

6-amino-2-bromopyridine-3-carbaldehyde

Molecular Formula

C6H5BrN2O

Molecular Weight

201

Purity

95

Origin of Product

United States

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